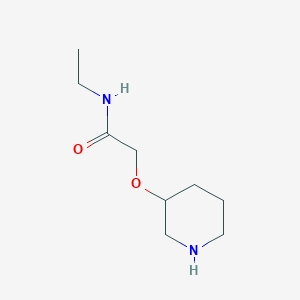

N-ethyl-2-(piperidin-3-yloxy)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-piperidin-3-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCONOWJRQLSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639920 | |

| Record name | N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-75-3 | |

| Record name | N-Ethyl-2-(3-piperidinyloxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-ethyl-2-(piperidin-3-yloxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of N-ethyl-2-(piperidin-3-yloxy)acetamide, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and computational predictions to offer a robust profile for researchers. This document covers the predicted physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of the potential biological significance of this compound class. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the piperidine scaffold.

Introduction: The Significance of the Piperidine Moiety in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile anchor for a variety of functional groups that can interact with biological targets.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The specific compound, this compound, combines the piperidine core with an N-ethyl acetamide side chain via an ether linkage, suggesting its potential to interact with a range of biological targets.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring with an N-ethyl acetamide group attached at the 3-position through an oxygen atom.

Figure 1: 2D Chemical Structure of this compound.

| Property | Predicted Value | Source/Basis of Prediction |

| Molecular Formula | C9H18N2O2 | Based on structure |

| Molecular Weight | 186.25 g/mol | Based on formula[6] |

| XLogP3-AA | ~ -0.1 to 0.5 | Estimated from analogs like N-(2-piperidin-2-ylethyl)acetamide (0.4)[7] and N-ethyl-2-(piperazin-1-yl)acetamide (-0.7)[8] |

| Hydrogen Bond Donors | 1 | The secondary amine in the piperidine ring and the N-H of the amide. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom in the piperidine ring, the ether oxygen, and the carbonyl oxygen. |

| pKa | ~ 8.5 - 9.5 | Estimated based on the basicity of the piperidine nitrogen. |

| Solubility | Likely soluble in water and polar organic solvents. | Based on the presence of multiple polar functional groups capable of hydrogen bonding. |

Expert Insights on Physicochemical Properties: The presence of both hydrogen bond donors and acceptors, along with a relatively low predicted LogP value, suggests that this compound is likely to have good aqueous solubility, a desirable property for many drug candidates. The basic piperidine nitrogen will allow for the formation of water-soluble salts, further enhancing its formulation potential.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving a Williamson ether synthesis followed by an amide coupling reaction. This approach leverages readily available starting materials and well-established reaction protocols.[9][10][11]

Figure 2: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(piperidin-3-yloxy)acetate (Intermediate)

-

Reaction Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Causality: The use of a protecting group like Boc on the piperidine nitrogen prevents its reaction with the electrophile in the subsequent step. Sodium hydride is a strong base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

-

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

-

Deprotection: Treat the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. After completion, neutralize the reaction mixture and extract the product to obtain ethyl 2-(piperidin-3-yloxy)acetate.

Step 2: Synthesis of this compound (Final Product)

-

Amide Formation: To a solution of ethyl 2-(piperidin-3-yloxy)acetate (1 equivalent) in a suitable solvent such as ethanol, add an excess of ethylamine (e.g., 2-3 equivalents in a sealed tube).

-

Reaction Progression: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Alternative: Alternatively, the ester can first be saponified to the corresponding carboxylic acid, 2-(piperidin-3-yloxy)acetic acid (CAS: 1225227-55-3), using a base like lithium hydroxide (LiOH).[12] The resulting carboxylic acid can then be coupled with ethylamine using standard peptide coupling reagents such as HATU or EDC/HOBt.

-

-

Work-up and Purification: After completion, remove the excess ethylamine and solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

CNS Activity: The piperidine scaffold is a common feature in many centrally acting agents. Depending on the overall physicochemical properties, this compound could potentially cross the blood-brain barrier and interact with various CNS targets.

-

Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with enzyme active sites. For instance, related piperidine derivatives have been investigated as monoamine oxidase (MAO) inhibitors and monoacylglycerol lipase (MAGL) inhibitors.[4][13]

-

Antimicrobial and Anticancer Activity: Numerous piperidine and acetamide derivatives have been reported to possess antimicrobial and cytotoxic properties.[14]

Proposed In-Vitro Screening Assays

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

Figure 3: Proposed workflow for in-vitro biological screening.

Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Plate a panel of human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

This compound represents an intriguing molecule with the potential for diverse pharmacological applications, stemming from its constituent piperidine and N-ethyl acetamide functionalities. While direct experimental data remains to be established, this guide provides a comprehensive theoretical framework for its chemical properties, a viable synthetic strategy, and a logical approach to exploring its biological potential. The information presented herein is intended to empower researchers to further investigate this and related compounds in the ongoing quest for novel and effective therapeutic agents.

References

-

PubChem. N-(2-piperidin-2-ylethyl)acetamide. [Link]

-

PubChem. N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents.

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Cheméo. Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). [Link]

-

IJNRD. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. [Link]

-

ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]

-

ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

-

Wikipedia. Piperidine. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

-

Taylor & Francis Online. Williamson ether synthesis. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

PubChem. N-ethyl-2-[(1-phenylpiperidin-4-yl)amino]acetamide. [Link]

-

PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. [Link]

-

PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 521074-81-7 CAS MSDS (N-ETHYL-2-(PIPERIDIN-4-YLOXY)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ethyl-2-(piperazin-1-yl)acetamide | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 2-(piperidin-3-yloxy)acetic acid | 1225227-55-3 [chemicalbook.com]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-75-3)

This guide provides a comprehensive technical overview of N-ethyl-2-(piperidin-3-yloxy)acetamide, a heterocyclic compound with potential applications in drug discovery and development. While specific research on this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its chemical identity, a proposed synthetic route with detailed protocols, and potential biological activities based on the current scientific literature.

Compound Identity and Physicochemical Properties

This compound is a piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 902836-75-3 | [3] |

| Molecular Formula | C9H18N2O2 | N/A |

| Molecular Weight | 186.25 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(piperidin-3-yloxy)acetic acid

The initial step involves the synthesis of the carboxylic acid intermediate. This can be achieved through a Williamson ether synthesis followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxypiperidine in a suitable aprotic polar solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The base will deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the corresponding alkoxide.

-

Nucleophilic Substitution: To the solution containing the piperidin-3-olate, add ethyl bromoacetate dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to facilitate the SN2 reaction, forming ethyl 2-(piperidin-3-yloxy)acetate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide (NaOH) and heating the mixture.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-(piperidin-3-yloxy)acetic acid. The solid product can then be collected by filtration, washed with cold water, and dried.

Step 2: Amide Coupling to Yield this compound

The final step is an amide bond formation between the synthesized carboxylic acid and ethylamine.

Experimental Protocol:

-

Activation of Carboxylic Acid: Dissolve the 2-(piperidin-3-yloxy)acetic acid in a suitable solvent like dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt). These reagents will activate the carboxylic acid for nucleophilic attack.

-

Amine Addition: To the activated carboxylic acid solution, add ethylamine. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While there is no direct biological data for this compound, the structurally similar 2-(pyridin-3-yloxy)acetamide derivatives have been investigated as potential anti-HIV-1 agents.[4] These compounds have shown inhibitory activity against the wild-type HIV-1 strain.[4] The proposed target for these molecules is the HIV-1 reverse transcriptase enzyme.[4]

Based on this, it is plausible to hypothesize that this compound may also exhibit antiviral properties, potentially as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket of the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA.

Caption: Hypothetical mechanism of action: Inhibition of HIV Reverse Transcriptase.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the piperidine ring protons, the methylene protons adjacent to the ether oxygen, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperidine ring, the ethyl group carbons, and the methylene carbon of the acetamide moiety. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of antiviral drug discovery. The proposed synthetic route is robust and based on well-established chemical transformations. While its biological activity remains to be experimentally determined, the structural analogy to known anti-HIV agents suggests a promising avenue for research. This guide provides a solid foundation for any research group looking to synthesize and evaluate this compound.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]

- 3. N-ETHYL-2-(PIPERIDIN-3-YLOXY)-ACETAMIDE | 902836-75-3 [amp.chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide

This guide provides a comprehensive, in-depth technical overview for the synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide, a piperidine-containing compound of interest to researchers and professionals in drug development. The synthetic strategy is designed around established, reliable chemical transformations, emphasizing safety, efficiency, and clear, reproducible protocols. This document eschews a rigid template in favor of a narrative that logically unfolds the synthetic pathway, from the selection of starting materials to the final characterization of the target molecule.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy, culminating in a Williamson ether synthesis. This classical and robust method allows for the formation of the key ether linkage. However, a critical consideration is the presence of two nucleophilic sites in the 3-hydroxypiperidine starting material: the hydroxyl group and the secondary amine. To ensure selective O-alkylation and prevent undesired N-alkylation, a protection-deprotection strategy is essential.

The chosen synthetic route, therefore, involves three main stages:

-

Stage 1: Preparation of Key Intermediates. This involves the synthesis of the electrophile, N-ethyl-2-chloroacetamide, and the protection of the nucleophile, 3-hydroxypiperidine, with a tert-butyloxycarbonyl (Boc) group.

-

Stage 2: Core Synthesis via Williamson Etherification. The protected 3-hydroxypiperidine is O-alkylated with N-ethyl-2-chloroacetamide to form the ether linkage.

-

Stage 3: Deprotection and Final Product Isolation. The Boc protecting group is removed under acidic conditions to yield the final target molecule, this compound, which is then purified and characterized.

This multi-step approach ensures high selectivity and yields a pure final product. The entire synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Intermediates

The synthesis of N-ethyl-2-chloroacetamide is achieved through the acylation of ethylamine with chloroacetyl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Step-by-Step Protocol:

-

To a solution of ethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.1 equivalents) dropwise.

-

Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-2-chloroacetamide.

-

The product can be further purified by vacuum distillation if necessary.

The protection of the piperidine nitrogen is crucial for the subsequent selective O-alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

Step-by-Step Protocol:

-

Dissolve 3-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-3-hydroxypiperidine can be purified by flash column chromatography on silica gel.[3]

Stage 2: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, which forms the desired ether linkage.[4][5] This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace the chloride from N-ethyl-2-chloroacetamide.[6] A strong base such as sodium hydride is typically used to ensure complete deprotonation of the alcohol.[4]

Step-by-Step Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add a solution of N-ethyl-2-chloroacetamide (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide can be purified by flash column chromatography.[7]

Stage 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[8][9]

Step-by-Step Protocol:

-

Dissolve the purified N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by column chromatography or crystallization.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, the methylene protons of the acetamide group, and the methine proton at the 3-position of the piperidine ring adjacent to the ether oxygen.

-

¹³C NMR: The spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the ethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected major ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the secondary amide, as well as the C-O-C stretching of the ether linkage.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Key Reagent Hazards:

-

Chloroacetyl chloride: Corrosive, lachrymator, and toxic. Handle with extreme care.

-

Ethylamine: Flammable and corrosive.

-

Di-tert-butyl dicarbonate (Boc Anhydride): Flammable solid, causes skin and eye irritation, and may cause an allergic skin reaction. Fatal if inhaled.[10][11]

-

Sodium Hydride: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas.

-

Trifluoroacetic Acid (TFA): Highly corrosive, causes severe skin burns and eye damage.[12][13]

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.

Conclusion

This technical guide outlines a robust and well-precedented synthetic route for the preparation of this compound. By employing a protection-deprotection strategy in conjunction with a Williamson ether synthesis, the target molecule can be obtained in good purity and yield. The provided step-by-step protocols, along with the necessary safety precautions and characterization guidelines, should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Combinatorial chemistry & high throughput screening, 8(4), 291–293.

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

-

Sdfine. Chemwatch GHS SDS 2699 - TRIFLOUROACETIC ACID. [Link]

-

PubChem. N-(2-piperidin-2-ylethyl)acetamide. [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

-

chemeurope.com. Williamson ether synthesis. [Link]

-

PubChem. N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. [Link]

-

mzCloud. N-(2-Acetamidoethyl)-2-{(3R,4S)-3-[(5-butyl-1,2-oxazol-3-yl)methyl]-4-piperidinyl}acetamide. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

-

Organic Syntheses. chloroacetamide. [Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Chem-Station International Edition. Williamson Ether Synthesis. [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scbt.com [scbt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 12. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-ethyl-2-(piperidin-3-yloxy)acetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-(piperidin-3-yloxy)acetamide is a small molecule featuring a piperidine ring connected to an N-ethylacetamide group via an ether linkage at the 3-position. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS), as well as oncology and infectious diseases.[1][2] The substitution pattern on the piperidine ring is crucial for modulating biological activity, pharmacokinetics, and molecular recognition.[1] This guide provides a comprehensive overview of the molecular structure, potential synthetic routes, and hypothesized biological activities of this compound, drawing upon established chemical principles and data from structurally related analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . The core of the molecule is a saturated six-membered heterocycle, the piperidine ring. The ether and acetamide functionalities introduce polarity and potential hydrogen bonding sites, which are critical for its interaction with biological targets.

Structural Features

The key structural features of this compound are:

-

Piperidine Ring: A versatile scaffold known to impart favorable pharmacokinetic properties in drug candidates.[1] The nitrogen atom in the ring is basic and can be protonated at physiological pH, influencing solubility and receptor interactions.

-

Ether Linkage: The oxygen atom connects the piperidine ring to the acetamide moiety, providing a degree of conformational flexibility.

-

N-ethylacetamide Group: This group contains a secondary amide, which can act as both a hydrogen bond donor and acceptor. The ethyl group contributes to the lipophilicity of the molecule.

-

Chirality: The carbon atom at the 3-position of the piperidine ring is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-N-ethyl-2-(piperidin-3-yloxy)acetamide. The stereochemistry at this position is expected to be critical for its biological activity, as is often the case with chiral drugs.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 186.25 g/mol | Vibrant Pharma Inc.[3] |

| Molecular Formula | C₉H₁₈N₂O₂ | Vibrant Pharma Inc.[3] |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Boiling Point | 355.5±37.0 °C | ChemicalBook |

| pKa | 15.03±0.46 | ChemicalBook |

These predicted properties suggest that this compound is a relatively polar molecule with the potential for good aqueous solubility.

Synthesis and Characterization

A definitive, published synthetic protocol for this compound is not currently available in the scientific literature. However, based on established synthetic methodologies for similar compounds, a plausible and efficient route can be proposed.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7][8] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (Intermediate D)

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Add a solution of N-ethyl-2-chloroacetamide (1.05 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate, N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide.

Causality Behind Experimental Choices: The use of a strong base like NaH is essential to deprotonate the secondary alcohol of N-Boc-3-hydroxypiperidine, forming the nucleophilic alkoxide.[4] A polar aprotic solvent like DMF is chosen to solvate the cation of the base and increase the nucleophilicity of the alkoxide, facilitating the Sₙ2 reaction.[5] The Boc protecting group on the piperidine nitrogen prevents its participation in side reactions.

Step 2: Synthesis of this compound (Final Product F)

-

Dissolve the purified N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq), to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or 1M NaOH) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Causality Behind Experimental Choices: Strong acidic conditions are required to cleave the acid-labile Boc protecting group. TFA is a common choice as it is volatile and can be easily removed. The final basic workup is necessary to neutralize the salt of the product and isolate the free base.

Characterization

A comprehensive characterization of the synthesized this compound would involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity and chemical environment of all atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate and analyze the two enantiomers of the final product.

While specific spectral data for this compound is not publicly available, data for related compounds can provide an indication of the expected chemical shifts and spectral features.[9][10]

Potential Biological Activity and Therapeutic Targets

The biological activity of this compound has not been explicitly reported. However, the prevalence of the substituted piperidine scaffold in numerous bioactive compounds allows for the formulation of hypotheses regarding its potential therapeutic applications.

Rationale for Potential Bioactivity

The piperidine ring is a key component in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1][11] The nature and position of substituents on the piperidine ring are critical determinants of biological activity. The 3-substituted piperidine motif is found in compounds with diverse pharmacological profiles.

Diagram of Potential Therapeutic Areas:

Caption: Hypothesized therapeutic areas based on related compound activities.

Potential Molecular Targets

Based on the structure-activity relationships (SAR) of related piperidine derivatives, this compound could potentially interact with the following classes of biological targets:

-

Dopamine Receptors: 3-Aryl piperidine analogs have been identified as potent and efficacious dopamine D4 receptor agonists.[12] While the subject molecule lacks an aryl group, the core piperidine scaffold suggests that it could be explored for its affinity to dopamine receptors.

-

Serotonin (5-HT) Receptors: The piperidine moiety is a common feature in many serotonin receptor ligands. The specific substitution pattern determines the affinity and selectivity for different 5-HT receptor subtypes.

-

Nicotinic Acetylcholine Receptors (nAChRs): 3-Substituted piperidines are known to interact with nAChRs, which are implicated in various neurological disorders.[13]

-

Ion Channels: Certain N-piperidinyl acetamide derivatives have been patented as calcium channel blockers.[14] This suggests that this compound could be investigated for its effects on ion channel function.

-

Bacterial Targets: Some piperidine derivatives have shown promise as antibacterial agents, acting as translation inhibitors.[5]

Future Research Directions

The lack of published data on this compound presents a clear opportunity for further investigation. Future research efforts should be directed towards:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and complete spectral characterization of both the racemate and the individual enantiomers of this compound.

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors and ion channels to identify its primary biological target(s).

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the N-ethyl group, the acetamide linker, and the piperidine ring to elucidate the key structural features required for activity.

-

Enantioselective Synthesis and Evaluation: The development of a stereoselective synthesis to obtain the individual (R)- and (S)-enantiomers and the subsequent evaluation of their biological activities to determine if one enantiomer is more potent or selective.

-

Pharmacokinetic and Toxicological Assessment: In vitro and in vivo studies to evaluate the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.

Conclusion

This compound is a structurally interesting molecule that, based on the extensive pharmacology of the piperidine scaffold, holds potential for biological activity. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route based on the Williamson ether synthesis, and a discussion of its potential therapeutic applications by drawing parallels with structurally related compounds. While further experimental validation is required, this document serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this and related piperidine derivatives. The path forward for this molecule involves its synthesis, thorough characterization, and systematic biological evaluation to unlock its full therapeutic potential.

References

-

J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Published March 22, 2025. Accessed January 21, 2026. [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. Chem-Station. Published April 13, 2014. Accessed January 21, 2026. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 21, 2026. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Accessed January 21, 2026. [Link]

-

chemeurope.com. Williamson ether synthesis. chemeurope.com. Accessed January 21, 2026. [Link]

-

Khom et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Accessed January 21, 2026. [Link]

- Google Patents. US9096522B2 - N-piperidinyl acetamide derivatives as calcium channel blockers. Accessed January 21, 2026.

-

PubMed. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Accessed January 21, 2026. [Link]

-

PubMed. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Accessed January 21, 2026. [Link]

-

PubChem. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. PubChem. Accessed January 21, 2026. [Link]

-

ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Accessed January 21, 2026. [Link]

-

PubChem. N-(2-piperidin-2-ylethyl)acetamide. PubChem. Accessed January 21, 2026. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Published February 2, 2023. Accessed January 21, 2026. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 21, 2026. [Link]

-

PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Accessed January 21, 2026. [Link]

-

PubChem. N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. PubChem. Accessed January 21, 2026. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Published February 2, 2023. Accessed January 21, 2026. [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Accessed January 21, 2026. [Link]

-

PubChem. N-ethyl-2-[(1-ethylpiperidin-4-yl)amino]acetamide. PubChem. Accessed January 21, 2026. [Link]

-

Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Published December 2, 2023. Accessed January 21, 2026. [Link]

- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Accessed January 21, 2026.

-

National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Accessed January 21, 2026. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Published August 5, 2025. Accessed January 21, 2026. [Link]

-

Chemistry Europe. Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry Europe. Accessed January 21, 2026. [Link]

-

SpectraBase. N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide. SpectraBase. Accessed January 21, 2026. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Accessed January 21, 2026.

-

PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. PubChem. Accessed January 21, 2026. [Link]

-

Radboud Repository. Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. Accessed January 21, 2026. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson_ether_synthesis [chemeurope.com]

- 9. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide on the Core Mechanism of Action of N-ethyl-2-(piperidin-3-yloxy)acetamide

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of N-ethyl-2-(piperidin-3-yloxy)acetamide. Following a comprehensive and systematic search of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available information regarding the biological activity, pharmacology, or mechanism of action for this specific chemical entity.

While the chemical structure of this compound is indexed in select chemical databases under CAS Number 902836-75-3, these entries lack any associated biological data or scholarly publications. Our investigation into structurally related compounds revealed various biological activities, but such findings cannot be reliably extrapolated to the subject compound due to the principles of structure-activity relationships.

Therefore, the creation of an in-depth technical guide on the mechanism of action of this compound is not feasible at this time. This report outlines the search strategy employed and provides context on the current state of knowledge regarding this compound.

Introduction: The Challenge of Undocumented Compounds

In the field of drug discovery and development, it is not uncommon to encounter chemical entities that have been synthesized but not yet characterized for their biological effects. This compound appears to fall into this category. While its molecular structure is defined, its interaction with biological systems remains unelucidated in the public domain. This guide, therefore, serves not as a declaration of its mechanism, but as a transparent record of the rigorous but unsuccessful attempt to find such information and to propose a hypothetical framework for its future investigation.

Search Methodology for Existing Data

A multi-pronged search strategy was implemented to ensure a thorough review of all potential sources of information. This included:

-

Scientific Literature Databases: Extensive searches were conducted in PubMed, Scopus, Web of Science, and Google Scholar.

-

Chemical and Pharmacological Databases: Inquiries were made in PubChem, ChemicalBook, and other relevant databases.

-

Patent Databases: Searches of global patent databases were performed to identify any proprietary research or claims related to the compound's use.

Despite these exhaustive efforts, no peer-reviewed articles, patents, or database annotations were found that describe the mechanism of action, pharmacological targets, or any biological effects of this compound.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds was undertaken to provide a theoretical context for potential biological activity. It is critical to emphasize that this analysis is speculative and should not be considered as evidence of the actual mechanism of this compound.

Compounds with a piperidine ring and an acetamide moiety are known to interact with a variety of biological targets. For instance, certain piperidine derivatives exhibit activity as GPCR ligands, ion channel modulators, or enzyme inhibitors. The acetamide group can participate in hydrogen bonding, a common feature in ligand-receptor interactions. However, the specific arrangement of the ethyl group and the ether linkage to the 3-position of the piperidine ring in the subject compound creates a unique chemical entity whose properties cannot be predicted from its constituent parts alone.

A Proposed Roadmap for Elucidating the Mechanism of Action

Should this compound become a compound of interest for a research program, a systematic approach would be required to determine its mechanism of action. The following experimental workflow is proposed as a starting point.

Initial Target Screening and Phenotypic Assays

The first step would involve broad screening to identify potential biological targets or cellular effects.

Experimental Protocol: High-Throughput Screening (HTS)

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Plate Preparation: Dispense a panel of diverse cell lines or purified biological targets (e.g., receptors, enzymes) into microtiter plates.

-

Compound Addition: Add the compound across a range of concentrations to the assay plates.

-

Incubation: Incubate the plates for a predetermined period under controlled conditions.

-

Signal Detection: Measure the assay-specific signal (e.g., fluorescence, luminescence, absorbance) to determine the compound's effect.

-

Data Analysis: Analyze the data to identify "hits" – instances where the compound elicits a significant biological response.

Diagram: Initial Screening Workflow

Caption: Workflow for initial screening to identify biological hits.

Target Validation and Pathway Analysis

Once initial hits are identified, the next phase would focus on validating these targets and understanding the broader signaling pathways involved.

Experimental Protocol: Target Deconvolution

-

Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" interacting proteins from cell lysates.

-

Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.

-

Genetic Approaches: Utilize techniques like CRISPR or siRNA to knock down the expression of putative target proteins and observe if the compound's effect is diminished.

-

Biochemical and Biophysical Assays: Conduct direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm the interaction between the compound and the validated target.

Diagram: Target Validation and Pathway Analysis

Caption: Workflow for validating targets and elucidating signaling pathways.

Conclusion and Future Outlook

References

As of the date of this report, there are no scientific articles or patents that describe the mechanism of action of this compound. Therefore, a traditional reference list of supporting literature cannot be provided. The information presented is based on the systematic absence of data from comprehensive searches of established scientific and patent databases.

An In-Depth Technical Guide to the Anticipated Biological Activity of N-ethyl-2-(piperidin-3-yloxy)acetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities (NCEs) with unique structural motifs is paramount. N-ethyl-2-(piperidin-3-yloxy)acetamide emerges as one such molecule of interest. While, as of this writing, direct, peer-reviewed studies detailing its biological activity are not present in the public domain, its architecture—a composite of a piperidine ether and an N-ethylacetamide side chain—provides a fertile ground for hypothesis-driven investigation.

This guide eschews a conventional data-summary format. Instead, it serves as a forward-looking strategic whitepaper. As Senior Application Scientists, our role is not merely to report what is known but to project, based on robust chemical logic and established pharmacological precedent, what may be. We will deconstruct the molecule into its core pharmacophoric components, extrapolate potential biological targets from the activities of analogous structures, and lay out a comprehensive, self-validating experimental workflow to systematically characterize its biological profile. This document is designed to be a technical roadmap for the rigorous scientific evaluation of this compound.

Molecular Deconstruction and Pharmacophore Analysis

The structure of this compound presents two key pharmacophoric elements: the piperidine ring connected via an ether linkage at the 3-position , and the N-ethylacetamide group . The interplay between these two moieties dictates the molecule's steric and electronic properties, and thus its potential interactions with biological targets.

-

The Piperidine Moiety: The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to adapt to the steric demands of various receptor binding pockets.[1] The nitrogen atom, which is basic at physiological pH, can serve as a key hydrogen bond acceptor or participate in ionic interactions. The position of the ether linkage at C3 is significant, creating a chiral center and specific spatial orientation for the acetamide side chain.

-

The N-ethylacetamide Moiety: The acetamide group is a versatile functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] The N-ethyl substitution modulates the lipophilicity and steric bulk of this group, influencing its ability to cross biological membranes and fit into binding sites. N-substituted acetamides are found in a wide array of therapeutic agents, acting as enzyme inhibitors and receptor antagonists.[2][3]

Hypothesized Biological Targets and Rationale

Based on an extensive review of compounds bearing similar structural features, we can postulate several high-probability biological targets for this compound. These hypotheses form the basis of our proposed investigational workflow.

Central Nervous System (CNS) Receptors

The prevalence of the piperidine scaffold in neuropharmacology strongly suggests that the primary activities of this compound may be CNS-mediated.

-

Sigma (σ) Receptors: Piperidine and piperazine derivatives are classic scaffolds for sigma receptor ligands.[4][5] These receptors (σ1 and σ2) are implicated in a range of neurological conditions, including pain, psychosis, and neurodegenerative diseases.[4][6] Phenoxyalkylpiperidines, which bear a structural resemblance to our target molecule's piperidine ether, have shown high affinity for σ1 receptors.[7] The combination of the piperidine core and the flexible N-ethylacetamide side chain could fulfill the pharmacophoric requirements for sigma receptor binding.

-

GABA-A Receptors: The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is another plausible target. Piperine, an alkaloid containing a piperidine ring, has been identified as a positive allosteric modulator of GABA-A receptors, acting at a benzodiazepine-independent site.[8] This modulation is believed to contribute to its anxiolytic and anticonvulsant effects.[4][9] It is conceivable that this compound could exhibit similar GABAergic activity.

-

Muscarinic Acetylcholine Receptors (mAChRs): Piperidine ethers are known components of muscarinic receptor antagonists.[10] For instance, piperidinyl benzilate derivatives have been synthesized as high-affinity ligands for mAChRs.[10] Given that some pethidine analogs with a piperidine core also show affinity for mAChRs, this target class warrants investigation.[11]

-

Nicotinic Acetylcholine Receptors (nAChRs): The piperidine ring is a core component of nicotine and many other nAChR modulators.[12][13] Both agonist and antagonist activities have been reported for various piperidine derivatives, making nAChRs a key target for initial screening.[1][10]

Other Potential Activities

Beyond the CNS, the structural motifs suggest other potential biological activities.

-

Analgesic Activity: Many piperidine-containing compounds exhibit analgesic properties, often mediated through opioid receptors or other pathways.[14][15][16] The structural similarity to the core of analgesics like pethidine makes this an important therapeutic area to explore.[11]

-

Anti-inflammatory and Antioxidant Activity: Acetamide derivatives have been reported to possess both antioxidant and potential anti-inflammatory activities.[17] This provides a rationale for screening this compound in relevant cellular assays.

A Proposed Experimental Workflow for Biological Characterization

To systematically validate or refute these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage informing the next, from broad initial screening to specific mechanistic studies.

Diagram: Proposed Research & Development Workflow

Caption: A multi-phase workflow for the biological characterization of this compound.

Phase 1: Broad In Vitro Profiling

The initial phase is designed to cast a wide net to identify primary biological targets and assess basic drug-like properties.

Protocol 1: Comprehensive Receptor Binding Screen

-

Objective: To identify initial binding interactions with a broad panel of CNS-related receptors.

-

Methodology:

-

Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP panel).

-

Screen this compound at a standard concentration (e.g., 10 µM).

-

The panel should include, at a minimum:

-

Sigma Receptors: σ1, σ2

-

Opioid Receptors: µ, δ, κ

-

Muscarinic Receptors: M1-M5 subtypes[11]

-

Nicotinic Receptors: α4β2, α7 subtypes

-

GABA-A Receptor: Benzodiazepine and non-benzodiazepine sites

-

Dopamine, Serotonin, and Adrenergic receptors to assess off-target liabilities.

-

-

-

Causality & Validation: A significant inhibition (>50%) of radioligand binding at any target triggers progression to functional assays. This approach efficiently identifies potential interactions without presupposing the mode of action.

Protocol 2: Preliminary ADME Assessment

-

Objective: To evaluate fundamental absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology:

-

Kinetic Solubility: Measure solubility in phosphate-buffered saline (PBS) at pH 7.4.

-

Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier.

-

Metabolic Stability: Incubate the compound with human and rat liver microsomes and measure the rate of depletion over time.

-

-

Causality & Validation: These data provide an early go/no-go decision point. Poor solubility or rapid metabolic degradation would necessitate chemical modification before proceeding to more complex in vivo studies.

Phase 2: Mechanism of Action and Selectivity

For any "hits" identified in Phase 1, this phase aims to quantify the interaction and determine the functional effect.

Protocol 3: Functional Characterization of a Sigma Receptor Hit

-

Objective: To determine the affinity (Ki) and functional activity (agonist, antagonist, or inverse agonist) at the identified sigma receptor subtype.

-

Methodology:

-

Affinity Determination: Perform a competitive radioligand binding assay using a range of concentrations of this compound against a known sigma receptor radioligand (e.g., -pentazocine for σ1). Calculate the Ki value from the IC50.

-

Functional Assay (σ1): Use a fluorescence-based assay in a cell line expressing σ1 receptors. Measure the compound's ability to modulate the activity of a partner protein (e.g., an ion channel) either alone (for agonist activity) or in the presence of a known σ1 agonist like PRE-084 (for antagonist activity).

-

-

Causality & Validation: A dose-dependent response in both binding and functional assays confirms a specific interaction. The selectivity will be established by comparing the Ki values for σ1 and σ2 receptors.[2][18]

Data Presentation: Hypothetical Affinity Data

| Receptor Target | Compound | Ki (nM) |

| Sigma-1 (σ1) | NCE-001 | 15.2 |

| Sigma-2 (σ2) | NCE-001 | 250.8 |

| Muscarinic M2 | NCE-001 | >1000 |

| GABA-A (BZD site) | NCE-001 | >1000 |

(Note: NCE-001 represents this compound; data are illustrative.)

Phase 3: In Vivo Evaluation

If a potent and selective in vitro profile is established and ADME properties are favorable, in vivo studies are warranted.

Protocol 4: Assessment of Analgesic Activity in a Rodent Model

-

Objective: To evaluate the potential analgesic effects of the compound in a model of neuropathic pain.

-

Methodology:

-

Model: Use the Chronic Constriction Injury (CCI) model in rats.

-

Administration: Administer this compound orally or via intraperitoneal injection at various doses.

-

Endpoint: Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points post-dosing.

-

Mechanism Probe: In a satellite group, co-administer the compound with a known antagonist for the receptor identified in Phase 2 (e.g., a sigma receptor antagonist) to see if the analgesic effect is blocked.

-

-

Causality & Validation: A statistically significant, dose-dependent increase in the paw withdrawal threshold compared to a vehicle control would indicate analgesic activity. Reversal of this effect by a specific antagonist provides strong evidence for the on-target mechanism of action.[6]

Conclusion and Forward Path

This compound stands as an uncharacterized molecule with significant therapeutic potential, predicated on the well-established pharmacology of its constituent parts. The piperidine ether motif strongly suggests a propensity for interaction with CNS targets, particularly sigma, GABA, and cholinergic receptors. This guide provides a logical, phased, and scientifically rigorous framework for its complete biological characterization. By progressing from broad screening to focused mechanistic studies and finally to in vivo validation, researchers can systematically uncover the therapeutic promise of this novel chemical entity. The successful execution of this plan will not only define the biological activity of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

-

Anonymous. (n.d.). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Retrieved from [Link]

-

Jahan, S., et al. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

-

Saeed, A., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]

-

Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]

-

Anonymous. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaur, G., et al. (n.d.). Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice. PubMed. Retrieved from [Link]

-

Zaugg, J., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. PubMed. Retrieved from [Link]

-

Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Mitsuya, M., et al. (2000). A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Moorthy, N. S. H. N. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry Research. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Retrieved from [Link]

-

Rossi, D., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro. Retrieved from [Link]

-

Hayashi, T., & Su, T. P. (2001). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. PubMed. Retrieved from [Link]

-

VanBrocklin, H. F., et al. (1995). Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors. PubMed. Retrieved from [Link]

-

Zhang, M., et al. (n.d.). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. National Center for Biotechnology Information. Retrieved from [Link]

-

Anonymous. (2024). What is Acetamide used for? Patsnap Synapse. Retrieved from [Link]

-

Laronde-Leblanc, E., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. Retrieved from [Link]

-

Sershen, H., et al. (1993). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. PubMed. Retrieved from [Link]

-

Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena Air. Retrieved from [Link]

-

Amata, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. IRIS Unict. Retrieved from [Link]

-

Szałek, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unict.it [iris.unict.it]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of N-ethyl-2-(piperidin-3-yloxy)acetamide: A Scaffold-Based Target Identification Analysis

An In-Depth Technical Guide

Abstract: N-ethyl-2-(piperidin-3-yloxy)acetamide represents a novel chemical entity with a paucity of publicly available data. However, its core structure, built upon a piperidine scaffold, is a privileged motif in modern medicinal chemistry, found in numerous approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive analysis of the potential therapeutic targets for this compound. By examining patent literature for structurally analogous compounds and the broader pharmacological activities of the piperidine class, we can construct a high-probability target landscape. This document delineates a logical, evidence-based roadmap for initiating a research and development program around this molecule, focusing on the most promising therapeutic avenues in inflammation and neuroscience.

Part 1: The Piperidine Core and Initial Target Hypothesis

The piperidine ring is a foundational building block in drug discovery, prized for its favorable physicochemical properties and its ability to be readily functionalized to interact with a wide array of biological targets.[1][2] The specific molecule, this compound, combines this saturated heterocycle with an acetamide linker, suggesting a structure optimized for specific hydrogen bonding interactions within a target's binding pocket.